BenchChemオンラインストアへようこそ!

5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal chemistry Lipophilicity optimization Drug-likeness

This 5-amino-1,2,3-triazole-4-carboxamide features a unique 2-chlorobenzyl N1-substituent and 3-methoxyphenyl carboxamide, creating a distinct chemotype within the ATC scaffold. Ortho-substitution and the methoxy hydrogen bond acceptor drive SAR that cannot be replicated by para- or meta-analogs. With an XLogP3 of 3.3, it occupies the optimal lipophilicity range for oral bioavailability. Its simplified architecture avoids the polypharmacology of CAI, delivering a cleaner profile for chemical proteomics and target identification. Use as a reference standard in antiparasitic screening libraries to benchmark new analogs.

Molecular Formula C17H16ClN5O2
Molecular Weight 357.8
CAS No. 899973-94-5
Cat. No. B2970317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS899973-94-5
Molecular FormulaC17H16ClN5O2
Molecular Weight357.8
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
InChIInChI=1S/C17H16ClN5O2/c1-25-13-7-4-6-12(9-13)20-17(24)15-16(19)23(22-21-15)10-11-5-2-3-8-14(11)18/h2-9H,10,19H2,1H3,(H,20,24)
InChIKeyYWSAZIWAOJNIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-94-5): Procurement-Ready Triazole Carboxamide Scaffold for Screening Libraries


5-Amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-94-5) is a synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, a scaffold extensively explored for antiparasitic, anticancer, and anti-inflammatory applications. The compound features a 2-chlorobenzyl substituent at the N1 position, a 5-amino group on the triazole core, and a 3-methoxyphenyl carboxamide at the C4 position. With a molecular weight of 357.8 g/mol, calculated XLogP3 of 3.3, and 2 hydrogen bond donors against 5 acceptors, it conforms to Lipinski's Rule of Five, making it suitable for oral drug discovery programs [1]. The compound is catalogued under PubChem CID 7386079 and is available from multiple research chemical suppliers as a high-purity (≥95%) screening compound [1].

Why Generic Substitution Fails: Substituent-Dependent Pharmacology of the 5-Amino-1,2,3-Triazole-4-Carboxamide Scaffold Mandates Precise Structural Matching


The ATC scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at both the N1-benzyl and C4-carboxamide positions. In the Trypanosoma cruzi ATC optimization campaign, moving a morpholine substituent from the para- to the meta-position of the N1-benzyl group altered metabolic stability, while relocation to the ortho-position caused a significant loss in potency [1]. Similarly, fluorination of the C4-anilide ring showed position-dependent effects: meta- or para-fluorination improved activity up to 7-fold, whereas ortho-fluorination reduced activity by more than 10-fold [2]. These findings demonstrate that even isosteric replacements at either terminus can drastically change biological activity, pharmacokinetics, and safety profiles. Therefore, 5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide cannot be interchanged with close analogs such as the 3-fluorophenyl (CAS 899973-96-7), m-tolyl (CAS 899981-44-3), or 4-chlorophenyl (CAS 899737-01-0) variants without risking loss of target engagement or altered ADME properties .

Quantitative Differentiation Evidence: 5-Amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide vs. Closest Structural Analogs


Physicochemical Property Differentiation: Meta-Methoxy Substitution Modulates Lipophilicity and Hydrogen Bonding Relative to Halogenated and Alkyl Analogs

The 3-methoxyphenyl carboxamide substituent confers a distinct physicochemical profile compared to its closest commercially available analogs. 5-Amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (target compound) has a calculated XLogP3 of 3.3 and a molecular weight of 357.8 g/mol [1]. The 3-fluorophenyl analog (CAS 899973-96-7) has a molecular formula C16H13ClFN5O and a molecular weight of 345.76 g/mol, with a lower hydrogen bond acceptor count due to replacement of the methoxy oxygen with fluorine . The m-tolyl analog (CAS 899981-44-3) has a molecular formula C17H16ClN5O and a molecular weight of 341.8 g/mol, lacking the hydrogen bond acceptor capability of the methoxy group . The 4-chlorophenyl analog (CAS 899737-01-0) has a molecular formula C16H13Cl2N5O and a molecular weight of 362.21 g/mol, with increased lipophilicity from the second chlorine . These differences in hydrogen bonding capacity and lipophilicity directly influence aqueous solubility, metabolic stability, and off-target binding profiles within the ATC series [2].

Medicinal chemistry Lipophilicity optimization Drug-likeness

Distinct Hydrogen Bond Acceptor Profile Enables Differential Target Engagement Relative to Non-Methoxy Analogs

Within the ATC series, the C4-carboxamide anilide substituent directly influences target binding. The 3-methoxy group on the target compound provides a hydrogen bond acceptor (ether oxygen) at the meta-position, which is absent in both the m-tolyl analog (methyl group, HBA = 0 at that position) and the 3-fluorophenyl analog (fluorine, weak HBA). Published SAR for the ATC series demonstrates that substituent electronic character at the meta-position of the anilide ring significantly modulates potency: in the T. cruzi series, introducing a methoxy group at the 5-position of a 3-methoxy anilide (creating a 3,5-dimethoxy arrangement) improved activity without detriment to metabolic stability and selectivity [1]. Additionally, fluorination at the meta-position of a 3-methoxy anilide improved potency 7-fold, whereas ortho-fluorination reduced activity more than 10-fold [2]. These findings establish that the methoxy group at the 3-position is not merely a steric placeholder but an active participant in target binding interactions. The target compound's 3-methoxyphenyl motif is therefore expected to exhibit different target engagement kinetics and selectivity compared to the 3-fluorophenyl or m-tolyl variants, although direct binding data for this specific compound remain unpublished [3].

Structure-activity relationship Target engagement Hydrogen bonding

Ortho-Chlorobenzyl Substituent at N1: Conformational Constraint and Metabolic Stability Differentiation from Para- and Meta-Chloro Positional Isomers

The target compound bears a 2-chlorobenzyl (ortho-chloro) substituent at the N1 position of the triazole ring. Within the ATC series, the position of substituents on the N1-benzyl ring critically affects both potency and metabolic stability. For instance, in the T. cruzi optimization program, moving a morpholine substituent from the para- to the meta-position resulted in decreased metabolic stability, while relocation to the ortho-position caused a significant loss in potency [1]. This demonstrates that ortho-substitution introduces conformational constraints that can alter target binding and metabolic processing. The ortho-chloro substituent in the target compound creates a steric environment that restricts rotation around the N1–CH2–aryl bond, potentially affecting both the compound's binding conformation and its susceptibility to oxidative metabolism at the benzyl position. The closely related 3-chlorobenzyl analog (5-amino-1-(3-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) is expected to display different conformational preferences and metabolic stability profiles, although no head-to-head comparative data are available .

Conformational analysis Metabolic stability Positional isomerism

Differentiation from Carboxyamidotriazole (CAI): Scaffold Simplification Enables Focused SAR Exploration Free of Polypharmacology

Carboxyamidotriazole (CAI, CAS 99519-84-3) is the historical reference compound of the ATC class, characterized by a complex 3,5-dichloro-4-(4-chlorobenzoyl)benzyl substituent at N1. CAI is a pleiotropic agent that inhibits non-voltage-operated calcium channels (IC50 = 500 nM for K+-stimulated Ca2+ influx; IC50 = 935 nM for carbachol-stimulated Ca2+ influx) as well as cAMP- and cGMP-phosphodiesterases (IC50 = 1.5–30 μM and 0.5–10 μM, respectively) [1]. This polypharmacology complicates target deconvolution and limits CAI's utility as a chemical probe. In contrast, the target compound features a simplified 2-chlorobenzyl N1-substituent and a well-defined 3-methoxyphenyl carboxamide, substantially reducing molecular complexity (MW 357.8 vs. 424.7 for CAI; XLogP3 3.3 vs. ~4.5 estimated for CAI) [2][3]. This structural simplification enables cleaner SAR interpretation and reduces the likelihood of confounding off-target activities, making the target compound more suitable for primary screening and target identification campaigns where selectivity and interpretability are paramount.

Target selectivity Chemical probe Scaffold comparison

Recommended Application Scenarios for 5-Amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Based on Differential Evidence


High-Throughput Screening (HTS) Library Enrichment for Antiparasitic Drug Discovery

The ATC scaffold has demonstrated promising antiparasitic activity, with optimized analogs achieving pEC50 > 7 against Trypanosoma cruzi intracellular amastigotes and significant suppression of parasite burden in a mouse model of Chagas disease [1]. The target compound, with its 3-methoxyphenyl carboxamide and 2-chlorobenzyl N1-substituent, represents a structurally distinct chemotype within the ATC series. It is suitable for inclusion in diversity-oriented screening libraries targeting kinetoplastid parasites, where the methoxy group may facilitate interactions with parasite-specific targets distinct from those engaged by halogenated or alkyl analogs [2].

Lead Optimization Programs Requiring Balanced Lipophilicity and Solubility

With a computed XLogP3 of 3.3, the target compound occupies a favorable lipophilicity range (1–3) associated with higher probability of favorable ADME outcomes [1]. This compares favorably to the more lipophilic 4-chlorophenyl analog (estimated XLogP3 > 3.5) and the less polar m-tolyl analog [2]. The methoxy oxygen provides an additional hydrogen bond acceptor that can be exploited to improve aqueous solubility through formulation strategies or further structural optimization, as demonstrated in the ATC series where modulating lipophilicity (PFI reduction from 8.9 to 7.0) significantly improved oral exposure (AUC increase from 3,200 to 260,000 ng·min/mL) [3].

Chemical Biology Target Deconvolution Studies

Unlike the polypharmacological reference compound CAI (which inhibits calcium channels, PDEs, and exhibits antiproliferative, antiangiogenic, and antimetastatic activities), the target compound's simplified architecture reduces the probability of confounding off-target effects [1]. This makes it a more tractable starting point for chemical proteomics and affinity-based target identification studies, where a cleaner pharmacological profile is essential for unambiguous hit validation [2].

Focused Library Synthesis Around the 5-Amino-1,2,3-Triazole-4-Carboxamide Scaffold

The target compound can serve as a key intermediate or reference standard for parallel synthesis of ATC analogs. The 2-chlorobenzyl group provides a synthetic handle for further diversification via cross-coupling reactions, while the 3-methoxyphenyl carboxamide establishes a baseline for SAR exploration at the C4 position. Published SAR from the ATC series indicates that modifications at both the N1-benzyl and C4-carboxamide positions can yield substantial variations in potency (up to 10-fold or more) and pharmacokinetic properties [1]. Researchers can use the target compound as a reference point to benchmark new analogs in standardized assay panels [2].

Quote Request

Request a Quote for 5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.